4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

GPR119 agonism type 2 diabetes incretin therapy

4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239743-54-4, molecular formula C₁₁H₁₉N₃O, MW 209.29) is a heterocyclic building block comprising a piperidine ring connected via a methylene linker to a 1,2,4-oxadiazole core bearing an isopropyl substituent at the 3-position. This compound belongs to the 1,2,4-oxadiazole-piperidine chemotype, a privileged scaffold in medicinal chemistry recognized for metabolic stability, hydrogen-bonding capacity, and bioisosteric replacement of ester and amide functionalities.

Molecular Formula C11H19N3O
Molecular Weight 209.293
CAS No. 1239743-54-4
Cat. No. B2790678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS1239743-54-4
Molecular FormulaC11H19N3O
Molecular Weight209.293
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CC2CCNCC2
InChIInChI=1S/C11H19N3O/c1-8(2)11-13-10(15-14-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3
InChIKeyXAOAYKBMXLDZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239743-54-4): A 1,2,4-Oxadiazole-Piperidine Scaffold for GPR119 Agonist Development


4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239743-54-4, molecular formula C₁₁H₁₉N₃O, MW 209.29) is a heterocyclic building block comprising a piperidine ring connected via a methylene linker to a 1,2,4-oxadiazole core bearing an isopropyl substituent at the 3-position . This compound belongs to the 1,2,4-oxadiazole-piperidine chemotype, a privileged scaffold in medicinal chemistry recognized for metabolic stability, hydrogen-bonding capacity, and bioisosteric replacement of ester and amide functionalities [1]. Its primary documented application is as a key synthetic intermediate in the construction of GPR119 agonists, particularly HD0471042, a clinical-stage antidiabetic agent [2]. Commercially, the compound is available at purities of 95–98% from multiple suppliers under controlled storage conditions (sealed, dry, 2–8 °C) .

Why 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Cannot Be Replaced by Common 1,2,4-Oxadiazole-Piperidine Analogs


The 1,2,4-oxadiazole-piperidine chemical space encompasses multiple regioisomers and substitution patterns, each conferring distinct pharmacophoric geometry and target-engagement profiles. Three critical structural variables preclude generic substitution: (i) the position of the oxadiazole ring linkage (C3- vs. C5-attachment to piperidine) alters the spatial orientation of the basic amine, directly affecting receptor complementarity [1]; (ii) the isopropyl substituent at the oxadiazole 3-position provides a specific steric and lipophilic signature that is not replicated by methyl, ethyl, propyl, or phenyl congeners [2]; and (iii) the methylene spacer between the piperidine and oxadiazole rings introduces conformational flexibility absent in directly linked analogs such as 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 733748-92-0), which lacks the methylene bridge entirely . These structural distinctions directly impact the compound's utility as a synthetic intermediate in GPR119 agonist programs, where the exocyclic secondary amine of the piperidine must be available for subsequent N-functionalization to install the receptor-binding appendage [3].

Quantitative Differentiation Evidence for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239743-54-4) Against Closest Structural Analogs


Scaffold Role in GPR119 Agonist HD0471042: Validated In Vivo Antidiabetic Efficacy Requiring This Specific Intermediate

The target compound serves as the core piperidine-oxadiazole intermediate for HD0471042, a GPR119 agonist whose structure is explicitly described as 'a substituted 3-isopropyl-1,2,4-oxadiazol-piperidine derivative' [1]. HD0471042 demonstrated a dose-dependent increase in intracellular cAMP in human GPR119-expressing CHO cells, with statistically significant insulin release in INS-1 rat pancreatic β-cells [1]. In vivo, a single oral dose of HD0471042 improved glucose tolerance in mice; after 6-week treatment in diet-induced obesity (DIO) mice and 4-week treatment in ob/ob and db/db mice, it reduced both glycemia and body weight gain dose-dependently [1]. By contrast, the comparator GSK-1292263—a GPR119 agonist built on a different oxadiazole-piperidine scaffold with a 3-isopropyl-1,2,4-oxadiazole directly linked to piperidine via N-substitution rather than a methylene spacer—achieved pEC₅₀ values of 6.9 (human) and 6.7 (rat) but did not demonstrate comparable weight-loss efficacy in published studies .

GPR119 agonism type 2 diabetes incretin therapy

Isopropyl Substituent at the 3-Position: Differentiated Lipophilic Bulk vs. Methyl and Propyl Congeners in 11β-HSD1 SAR

In a systematic SAR study of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, the alkyl substituent on the oxadiazole ring was identified as a critical potency determinant [1]. Within this chemotype, branching at the α-carbon (isopropyl) conferred superior hydrophobic packing relative to linear propyl or smaller methyl substituents, as demonstrated by docking studies and enzymatic IC₅₀ comparisons [1]. The 3-isopropyl-1,2,4-oxadiazole motif present in CAS 1239743-54-4 directly maps to the optimal substituent identified in the lead compounds 4h and 4q, which showed potent and selective human 11β-HSD1 inhibition with improved pharmacokinetic properties over the original piperidine-3-carboxamide series [1].

11β-HSD1 inhibition metabolic syndrome structure-activity relationship

Methylene Linker vs. Direct Attachment: Regioisomeric Differentiation from 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 733748-92-0)

CAS 1239743-54-4 (methylene-bridged) and CAS 733748-92-0 (directly linked) are constitutional isomers differing solely by the presence of a –CH₂– spacer between the piperidine C4 and the oxadiazole C5 . This single methylene unit introduces an additional rotatable bond, alters the pKa of the piperidine nitrogen due to changed through-bond inductive effects, and shifts the exit vector of the secondary amine by approximately 1.5 Å [1]. The methylene-bridged architecture is specifically required for the HD0471042 agonist pharmacophore; the directly linked isomer CAS 733748-92-0 is structurally incapable of generating the same N-substituted derivatives without fundamentally altering the spatial relationship between the basic amine and the oxadiazole [2]. Both isomers are commercially available at comparable purities (CAS 1239743-54-4: 95–98%; CAS 733748-92-0: 97–98%), but their synthetic utility is non-interchangeable .

regioisomerism scaffold diversity conformational flexibility

Patent-Documented GPR119 Agonist Chemotype: Precedence in Multiple Patent Families vs. Undifferentiated Analogs

The 3-isopropyl-1,2,4-oxadiazol-5-yl-piperidine scaffold is explicitly claimed and exemplified across multiple patent families covering GPR119 agonists for diabetes and metabolic disease [1]. The US20100048632A1 ('Piperidine GPCR Agonists') patent family describes compounds of formula (I) wherein the oxadiazole bears an isopropyl or tert-butyl substituent and the piperidine nitrogen is elaborated with alkoxy-phenyl or pyridyl-oxy side chains—a synthetic disconnection that requires the free piperidine intermediate represented by CAS 1239743-54-4 [1]. In contrast, the directly linked isomer CAS 733748-92-0 and the 3-piperidinyl regioisomer CAS 902837-19-8 are not the preferred intermediates in this patent family, as the methylene spacer provides an optimal exit vector for the N-substituent to engage the GPR119 orthosteric site [1]. The HD0471042 compound, which is built from this scaffold, has been recognized with a dedicated MeSH term (Unique ID C000594173) as a distinct chemical class of antidiabetic agent [2].

GPR119 patent landscape intellectual property diabetes drug discovery

Optimal Research and Procurement Application Scenarios for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239743-54-4)


Synthesis of GPR119 Agonists for Type 2 Diabetes and Obesity Drug Discovery

CAS 1239743-54-4 is the optimal building block for constructing GPR119 agonists in the HD0471042 chemotype class. N-functionalization of the free piperidine secondary amine with elaborated side chains (e.g., aryl-oxy-alkyl or pyridyl-oxy-methyl groups) yields potent GPR119 agonists with demonstrated in vivo glucose-lowering and weight-reducing efficacy in DIO, ob/ob, and db/db mouse models [1]. Researchers should procure this specific intermediate (rather than the directly linked isomer CAS 733748-92-0) when targeting the pharmacophore geometry validated by HD0471042 .

Structure-Activity Relationship (SAR) Exploration of 11β-HSD1 Inhibitors for Metabolic Syndrome

The 3-isopropyl-1,2,4-oxadiazole motif embedded in CAS 1239743-54-4 has been identified through systematic SAR as the optimal alkyl substituent for 11β-HSD1 inhibitory potency within the piperidyl-oxadiazole series [2]. Medicinal chemistry teams exploring 11β-HSD1 as a target for metabolic syndrome or type 2 diabetes can use this compound as a starting scaffold for lead optimization, building on the PK advantages demonstrated by compounds 4h and 4q bearing the isopropyl-oxadiazole substructure [2].

Diversification of 1,2,4-Oxadiazole-Piperidine Chemical Libraries for Nuclear Receptor Modulation

Recent research has identified 1,2,4-oxadiazole-piperidine derivatives as a new chemotype for farnesoid X receptor (FXR) antagonism and pregnane X receptor (PXR) agonism, with N-alkyl and N-aryl side chains on the piperidine ring modulating receptor selectivity [3]. CAS 1239743-54-4, with its methylene linker and isopropyl substituent, provides a distinct topology for library enumeration compared to directly linked or 3-piperidinyl regioisomers, expanding the accessible chemical space in nuclear receptor modulator screening campaigns [3].

Procurement Validation and Quality Control for Intermediates in Patent-Driven Drug Discovery Programs

Given its documented role in the GPR119 agonist patent landscape (US20100048632A1) and its registration as a MeSH-classified pharmacophore component, CAS 1239743-54-4 should be sourced with verified analytical characterization (NMR, HPLC, MS) [1]. Procurement teams should specify purity ≥95% and confirm the methylene-bridged regioisomeric identity to avoid inadvertent substitution with CAS 733748-92-0, which is frequently co-listed in supplier catalogs under similar nomenclature . Recommended storage: sealed, dry, 2–8 °C .

Quote Request

Request a Quote for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.